molecular formula C9H16O2 B1296548 2,2,5-trimethylhex-4-enoic acid

2,2,5-trimethylhex-4-enoic acid

Cat. No.: B1296548
M. Wt: 156.22 g/mol
InChI Key: KZXMRHOGIHXVEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,5-trimethylhex-4-enoic acid is an organic compound with the molecular formula C9H16O2 It is a carboxylic acid derivative characterized by a hexenoic acid backbone with three methyl groups attached at positions 2 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5-trimethylhex-4-enoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor, such as 4-hexenoic acid, with methylating agents under controlled conditions. The reaction typically requires the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the deprotonation of the carboxylic acid group and subsequent nucleophilic substitution with the methylating agent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, purification techniques, such as distillation and recrystallization, are employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

2,2,5-trimethylhex-4-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Esters, amides

Scientific Research Applications

2,2,5-trimethylhex-4-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,5-trimethylhex-4-enoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological macromolecules, such as proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. Additionally, the presence of the double bond and methyl groups can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    4-Hexenoic acid: A structurally similar compound with a hexenoic acid backbone but without the additional methyl groups.

    2,2,5-Trimethylhexanoic acid: Similar in structure but lacks the double bond present in 2,2,5-trimethylhex-4-enoic acid.

Uniqueness

This compound is unique due to the presence of both the double bond and the three methyl groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

2,2,5-trimethylhex-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-7(2)5-6-9(3,4)8(10)11/h5H,6H2,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXMRHOGIHXVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C)(C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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